(R)-3-(4-ethylaminopyrimidin-2-yloxy)piperidine-1-carboxylic acid
Description
®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxylic acid group and an ethylamino-pyrimidinyl-oxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C16H26N4O3 |
|---|---|
Molecular Weight |
322.40 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[4-(ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N4O3/c1-5-17-13-8-9-18-14(19-13)22-12-7-6-10-20(11-12)15(21)23-16(2,3)4/h8-9,12H,5-7,10-11H2,1-4H3,(H,17,18,19)/t12-/m1/s1 |
InChI Key |
AJKXOFOYMMQYGU-GFCCVEGCSA-N |
Isomeric SMILES |
CCNC1=NC(=NC=C1)O[C@@H]2CCCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CCNC1=NC(=NC=C1)OC2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Attachment of the Ethylamino-Pyrimidinyl-Oxy Group: This step involves the nucleophilic substitution reaction where the ethylamino-pyrimidinyl-oxy group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidinyl ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine and pyrimidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as a lead compound for drug development, especially in the areas of antimicrobial and anticancer therapies.
Medicine
In medicine, ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in various disease models.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of ®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Steviol glycoside: Known for its sweetening properties and used in food products.
Caffeine: A well-known stimulant with various biological activities.
Uniqueness
®-3-((4-(Ethylamino)pyrimidin-2-yl)oxy)piperidine-1-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in multiple scientific fields. Unlike the similar compounds listed, it is primarily investigated for its bioactive properties and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
